molecular formula C10H7FO4 B2801745 5-Fluoro-1-oxoisochromane-3-carboxylic acid CAS No. 1597145-40-8

5-Fluoro-1-oxoisochromane-3-carboxylic acid

Cat. No.: B2801745
CAS No.: 1597145-40-8
M. Wt: 210.16
InChI Key: YYYHSDHOZHPULO-UHFFFAOYSA-N
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Description

5-Fluoro-1-oxoisochromane-3-carboxylic acid is a fluorinated derivative of isochromanone, a compound known for its diverse biological activities. The presence of a fluorine atom in the molecular structure often enhances the compound’s stability and bioactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of isochromanone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 5-Fluoro-1-oxoisochromane-3-carboxylic acid may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the compound’s purity and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-oxoisochromane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-1-oxoisochromane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex fluorinated organic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its fluorinated structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-oxoisochromane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the receptor’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-1-oxoisochromane-3-carboxylic acid is unique due to its specific isochromanone framework combined with a fluorine atom, which enhances its stability and bioactivity compared to other similar compounds. This unique structure makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO4/c11-7-3-1-2-5-6(7)4-8(9(12)13)15-10(5)14/h1-3,8H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYHSDHOZHPULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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